![molecular formula C11H12N2O B13904248 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol](/img/structure/B13904248.png)
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol
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Overview
Description
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 3-methylphenol with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic group and a pyrazole ring makes it a versatile compound for various applications .
Biological Activity
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylphenol with 1-methyl-1H-pyrazole derivatives. Various methods have been reported to optimize yields and purity, including the use of different catalysts and solvents. The compound has shown promising results in preliminary biological evaluations.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for related compounds are often in the low micromolar range, indicating potent activity against these cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Related Pyrazole Derivative | HeLa | 8.12 ± 0.43 |
Another Pyrazole Compound | MCF-7 | 3.18 ± 0.11 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .
Compound | Cytokine Inhibition (%) |
---|---|
3-Methyl Derivative | TNF-α: 76% at 1 µM |
Related Compound | IL-6: 86% at 1 µM |
Antimicrobial Activity
Research indicates promising antimicrobial activity against various bacteria and fungi. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative strains, with some exhibiting activity comparable to standard antibiotics .
Case Studies
Several case studies highlight the biological activities of pyrazole derivatives:
- Anticancer Study : A recent study evaluated a series of pyrazole compounds against MCF-7 cells, revealing that modifications at specific positions significantly enhanced cytotoxicity. The study emphasized the importance of the pyrazole moiety in mediating anticancer effects.
- Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives reduced carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents.
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens, indicating that certain modifications could improve their effectiveness.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-methyl-4-(1-methylpyrazol-4-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-5-10(14)3-4-11(8)9-6-12-13(2)7-9/h3-7,14H,1-2H3 |
InChI Key |
OMFGSAJNSYIMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CN(N=C2)C |
Origin of Product |
United States |
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